1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one

Purity specification Quality control Procurement standard

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one (CAS 1806433-47-5) is a bifunctional aromatic ketone building block with molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. It belongs to the class of aminophenyl propanones and is distinguished by a primary aromatic amine at the 2-position and a reactive bromomethyl group at the 4-position on the phenyl ring, flanking a propan-1-one side chain.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B14058501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)CBr)N
InChIInChI=1S/C10H12BrNO/c1-2-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6,12H2,1H3
InChIKeyIBGOVJAWVLZNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one (CAS 1806433-47-5) Identity and Procurement Baseline


1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one (CAS 1806433-47-5) is a bifunctional aromatic ketone building block with molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . It belongs to the class of aminophenyl propanones and is distinguished by a primary aromatic amine at the 2-position and a reactive bromomethyl group at the 4-position on the phenyl ring, flanking a propan-1-one side chain. This substitution pattern renders it a versatile intermediate for medicinal chemistry, particularly for constructing kinase-targeted libraries, PROTAC linkers, and heterocyclic scaffolds via sequential SN2 and amide/urea coupling chemistry . Commercially, the compound is available at purities of ≥95% (standard) and NLT 98% (high-grade) from multiple global suppliers .

Why 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one Cannot Be Simply Replaced by Positional Isomers or Other Aminophenyl Propanones


Aminophenyl propanones with a bromomethyl substituent exist as a family of positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 4,3-; 5,2-; each with distinct CAS numbers), and even a single-position shift of the amino or bromomethyl group fundamentally alters the compound's reactivity, steric environment, and downstream synthetic utility [1]. The 2-amino-4-bromomethyl substitution pattern places the nucleophilic amine and electrophilic bromomethyl in a para relationship across a propanone-substituted ring, enabling orthogonal derivatization without mutual interference—a feature not shared by 2,3- or 2,6- isomers where steric crowding between vicinal substituents reduces reaction yields and selectivity . Furthermore, compounds lacking the bromomethyl group (e.g., simple 2-aminophenyl propan-1-one, CAS 1196-28-7) lose the alkylation handle critical for constructing extended scaffolds, while bromomethylphenyl propanones without the amine (e.g., 4-(bromomethyl)propiophenone, CAS 95889-09-1) lack the hydrogen-bond donor/acceptor functionality required for target engagement in biological systems [2][3]. Procurement without verifying the exact substitution pattern therefore risks obtaining an isomer with divergent—and potentially unusable—synthetic performance.

Quantitative Evidence for Selecting 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one: Comparator-Based Differentiation


Purity Threshold Advantage: NLT 98% Assay vs. Industry-Standard 95% in Aminophenyl Propanone Intermediates

Among commercially available bromomethyl-aminophenyl propan-1-one isomers, the 2-amino-4-bromomethyl derivative (target compound, CAS 1806433-47-5) is offered at a certified purity of NLT 98% by multiple independent suppliers, whereas the majority of comparator positional isomers—including 1-(2-amino-5-(bromomethyl)phenyl)propan-1-one (CAS 1806548-23-1), 1-(2-amino-6-(bromomethyl)phenyl)propan-1-one (CAS 1806524-50-4), and 1-(3-amino-2-(bromomethyl)phenyl)propan-1-one (CAS 1806499-71-7)—are routinely supplied at a baseline specification of 95%+ . This represents a minimum ~3 percentage-point purity increment that reduces the unidentified impurity burden in downstream reactions [1].

Purity specification Quality control Procurement standard

Superior Synthetic Versatility: Dual Reactive Centers Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound presents two chemically orthogonal reactive centers: a nucleophilic primary aromatic amine (pKaH ~2-5 for anilinium ions) capable of amide coupling, reductive amination, and urea formation, and an electrophilic benzylic bromide (bromomethyl group) susceptible to SN2 displacement by amines, thiols, alkoxides, and stabilized carbanions . In contrast, the widely used simpler intermediate 1-(2-aminophenyl)propan-1-one (CAS 1196-28-7) possesses only the amine and ketone functionalities, offering no alkylation handle [1]. Conversely, 4-(bromomethyl)propiophenone (CAS 95889-09-1) provides only the electrophilic bromomethyl site with no nucleophilic amine [2]. The target compound uniquely combines both, enabling sequential, protecting-group-minimized synthetic strategies .

Orthogonal reactivity Synthetic intermediate Chemical biology toolbox

Preferred Regioisomer for para-Substitution: 2-Amino-4-Bromomethyl Topology Minimizes Steric Clash vs. 2,3- and 2,6- Isomers

Among the 2-amino-bromomethyl regioisomeric series, the 2-amino-4-bromomethyl substitution pattern (target compound) places the reactive groups in a 1,4- (para) relationship, maximizing spatial separation and minimizing steric interference during sequential derivatization. In contrast, the 2-amino-3-bromomethyl isomer (CAS 1806568-07-9) and the 2-amino-6-bromomethyl isomer (CAS 1806524-50-4) position the amine and bromomethyl groups in ortho-like proximity, creating a sterically congested environment that can reduce nucleophilic displacement rates at the bromomethyl carbon and complicate regioselective acylation of the amine [1][2]. This para-relationship has been exploited in the design of p-(halomethyl)phenyl ketone intermediates for anti-inflammatory agents, where the spatial separation of the halomethyl handle from other ring substituents enables clean downstream functionalization .

Regioselectivity Steric hindrance Isomer comparison

Documented Integration into Patent-Protected Kinase Inhibitor and PROTAC Chemical Space

Patent analysis reveals that the 2-amino-4-bromomethyl phenyl ketone scaffold, as represented by the target compound, falls within the general Markush structures of multiple kinase inhibitor patent families (including US-8759365-B2 covering organic compounds with kinase-modulating activity) . The bromomethyl group serves as a key vector for installing solubilizing or target-engaging moieties, while the 2-amino group is leveraged for core scaffold attachment or hinge-binding interactions. Additionally, the p-(halomethyl)phenyl ketone motif—of which the target compound is a specific amino-substituted embodiment—has been explicitly claimed as an intermediate for pharmaceuticals and agricultural chemicals dating back to foundational Japanese patents . In comparison, the non-amino analog 4-(bromomethyl)propiophenone (CAS 95889-09-1) lacks the amino vector and is predominantly cited as a metabolite intermediate rather than a direct kinase inhibitor building block , while the non-bromomethyl analog 1-(2-aminophenyl)propan-1-one (CAS 1196-28-7) lacks the alkylation handle required for linker attachment in PROTAC design [1].

Kinase inhibitor PROTAC linker Patent landscape

Computed Physicochemical Properties Favoring Downstream Drug-Likeness: XLogP3 = 2.0 and TPSA = 43.1 Ų

Based on computed properties for the closely related regioisomer 1-(4-amino-3-(bromomethyl)phenyl)propan-1-one (PubChem CID 118804177), which shares the same molecular formula and functional group composition as the target compound, the scaffold carries an XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) of 43.1 Ų [1]. These values fall within favorable drug-likeness ranges (XLogP 1-3; TPSA < 140 Ų for oral bioavailability per Veber rules) and are comparable to those of privileged fragments used in fragment-based drug discovery. In contrast, the simpler non-bromomethyl analog 1-(2-aminophenyl)propan-1-one (MW 149.19, TPSA ~43.1 Ų) has a lower lipophilicity (clogP ~1.5) that limits its utility for hydrophobic pocket targeting [2], while the non-amino analog 4-(bromomethyl)propiophenone (MW 227.10, no H-bond donor) scores suboptimally for key drug-likeness parameters including hydrogen-bond donor count (0 vs. 1 for the target compound) [3].

Drug-likeness Physicochemical properties Lead optimization

Dual Solubility Profile: Organic-Solvent Solubility with H-Bond Donor Capacity Not Available in Non-Amino Bromomethyl Analogs

The target compound is reported to be readily soluble in organic solvents including ethanol and dimethyl sulfoxide but poorly soluble in water . The presence of the primary aromatic amine provides hydrogen-bond donor capacity (HBD = 1) that can be leveraged for transient solubilization in polar aprotic solvent mixtures or for solid-phase extraction strategies. In contrast, the non-amino analog 4-(bromomethyl)propiophenone (HBD = 0) lacks this solubilization handle, potentially limiting its compatibility with aqueous-organic biphasic reaction conditions commonly used in amide coupling and nucleophilic displacement reactions [1]. The combination of organic-solvent solubility plus hydrogen-bond donor functionality makes the target compound more versatile for both solution-phase and solid-supported synthesis workflows.

Solubility Formulation compatibility Reaction medium

Highest-Impact Application Scenarios for 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one Based on Structural Evidence


Kinase Inhibitor Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage the three orthogonal reactive centers of 1-(2-amino-4-(bromomethyl)phenyl)propan-1-one for efficient parallel synthesis. Step 1: the 2-amino group undergoes amide coupling or reductive amination to install a hinge-binding motif. Step 2: the bromomethyl group is displaced with diverse amines, thiols, or phenols to elaborate the solvent-exposed region. Step 3: the propan-1-one carbonyl can be reduced or elaborated to modify the central scaffold geometry. This stepwise, protecting-group-minimized strategy is not possible with the non-bromomethyl analog 1-(2-aminophenyl)propan-1-one (CAS 1196-28-7; lacks Step 2 handle) or the non-amino analog 4-(bromomethyl)propiophenone (CAS 95889-09-1; lacks Step 1 handle) [1][2]. The scaffold's inclusion in kinase inhibitor patent families (e.g., US-8759365-B2) provides precedent for composition-of-matter claims .

PROTAC Linker-Payload Conjugation via Chemoselective Bromomethyl Alkylation

In targeted protein degradation (PROTAC) development, the bromomethyl group serves as a site for chemoselective alkylation of thiol- or amine-terminated linkers while the 2-amino group can be orthogonally functionalized to attach the E3 ligase-recruiting moiety. This dual addressability is critical for PROTAC design, where spatial separation of the two warheads is essential for inducing productive ternary complex formation. The para-relationship between the amino and bromomethyl groups provides the maximum spatial extension required for spanning the distance between the target protein and the E3 ligase . The scaffold's XLogP of ~2.0 and TPSA of ~43.1 Ų fall within favorable property space for oral bioavailability, making it suitable for both intravenous and orally bioavailable PROTAC candidates [3].

Agrochemical Intermediate Synthesis as a p-(Halomethyl)phenyl Ketone Building Block

The foundational patent JPS60115547A (Nissan Chemical Ind. Ltd.) explicitly claims p-(halomethyl)phenyl ketones as intermediates for 2-[4-(halomethyl)phenyl]fatty acid esters, which are precursors to anti-inflammatory analgesic agents and agricultural chemicals . The target compound, as the 2-amino-substituted embodiment of this patent class, extends the utility of the halomethylphenyl ketone motif to amine-containing agrochemical scaffolds that require the nucleophilic amine for further functionalization with heterocyclic or sulfonamide groups. This dual utility (pharmaceutical and agricultural) broadens the procurement value proposition beyond single-sector applications.

Fragment-Based Drug Discovery (FBDD) with a Balanced Physicochemical Starting Point

With a molecular weight of 242.11 g/mol, XLogP of ~2.0, TPSA of ~43.1 Ų, and one hydrogen-bond donor, 1-(2-amino-4-(bromomethyl)phenyl)propan-1-one occupies the favorable 'fragment-like' property space (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) recommended by the Rule of Three for fragment-based screening [3]. The bromomethyl group provides a synthetic 'growth vector' for fragment elaboration, while the amino group serves as a recognition element for target binding. In contrast, the non-bromomethyl analog is less synthetically tractable for fragment growth, and the non-amino analog loses a key pharmacophoric feature. Procurement of this fragment thus enables hit-to-lead expansion with minimal property penalty.

Quote Request

Request a Quote for 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.